4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile
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Description
The compound “4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile” belongs to the class of organic compounds known as 1-benzoylpiperidines . These are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Synthesis Analysis
While specific synthesis information for this compound is not available, it’s worth noting that the incorporation of piperazine, a common structural motif found in agrochemicals and pharmaceuticals, into biologically active compounds can be accomplished through a Mannich reaction .Mechanism of Action
Target of Action
The primary target of this compound is Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.
Mode of Action
The compound interacts with iNOS, potentially influencing its activity . .
Biochemical Pathways
The compound’s interaction with iNOS suggests it may influence the nitric oxide synthesis pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. Changes in NO levels can therefore have significant downstream effects.
Result of Action
The compound’s interaction with iNOS could potentially influence the levels of nitric oxide in the body . This could have various molecular and cellular effects, given the role of NO in numerous physiological processes.
properties
IUPAC Name |
4-[[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-23-16-6-7-19-17(20-16)22-10-8-21(9-11-22)13-15-4-2-14(12-18)3-5-15/h2-7H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKOQEUOYZBOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile |
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